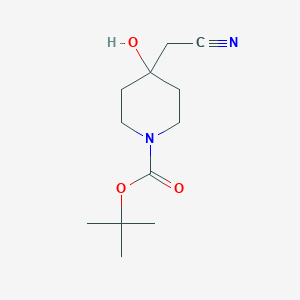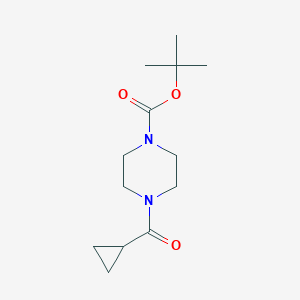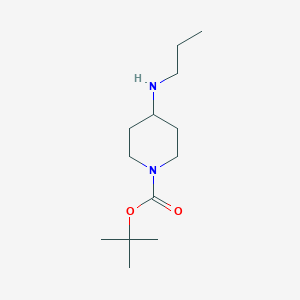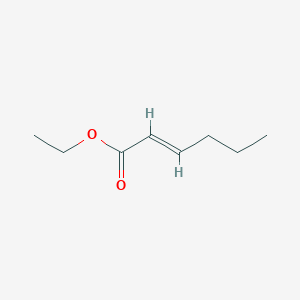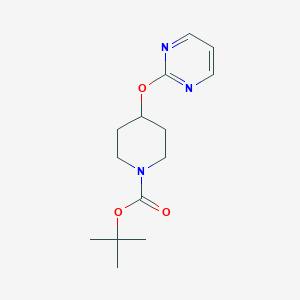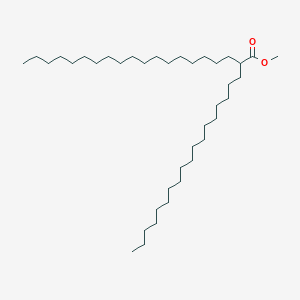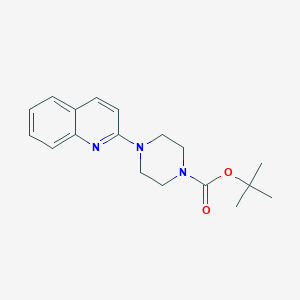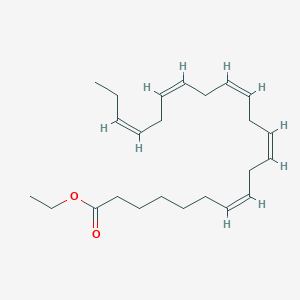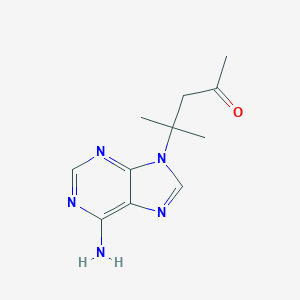
Ganoderpurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganoderpurine is a natural compound derived from the fruiting body of Ganoderma lucidum, a medicinal mushroom commonly known as Reishi. This compound has gained attention in recent years due to its potential applications in scientific research. Ganoderpurine has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mécanisme D'action
The mechanism of action of Ganoderpurine is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. Studies have shown that Ganoderpurine can inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and activate the immune system by increasing the production of natural killer cells and T cells. Ganoderpurine has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Effets Biochimiques Et Physiologiques
Ganoderpurine has been shown to have various biochemical and physiological effects. It can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which can help prevent oxidative stress and cell damage. Ganoderpurine has also been found to regulate the levels of various enzymes, such as superoxide dismutase (SOD) and catalase, which are involved in antioxidant defense. Moreover, Ganoderpurine has been shown to improve glucose metabolism and lipid profiles, which can be beneficial for the prevention and treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ganoderpurine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Ganoderpurine is also readily available and can be easily synthesized in large quantities. However, one limitation of using Ganoderpurine in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain media. Moreover, the purity of Ganoderpurine can vary depending on the extraction and purification methods used, which can affect the reproducibility of experimental results.
Orientations Futures
For the research on Ganoderpurine include the development of novel drug delivery systems and investigation of its potential applications in the treatment of neurological disorders and metabolic diseases.
Méthodes De Synthèse
Ganoderpurine can be obtained from the fruiting body of Ganoderma lucidum through a series of extraction and purification processes. The extraction process involves the use of solvents such as methanol, ethanol, and water to extract the active compounds from the mushroom. The extract is then purified using techniques such as column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization to obtain pure Ganoderpurine.
Applications De Recherche Scientifique
Ganoderpurine has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to possess anti-inflammatory and anti-tumor effects, making it a promising candidate for cancer research. Ganoderpurine has also been found to have anti-oxidant properties, which can be useful in the development of anti-aging and skin care products. Moreover, Ganoderpurine has been investigated for its potential use in the treatment of cardiovascular diseases and neurological disorders.
Propriétés
Numéro CAS |
133086-82-5 |
|---|---|
Nom du produit |
Ganoderpurine |
Formule moléculaire |
C11H15N5O |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
4-(6-aminopurin-9-yl)-4-methylpentan-2-one |
InChI |
InChI=1S/C11H15N5O/c1-7(17)4-11(2,3)16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3,(H2,12,13,14) |
Clé InChI |
SQCBZEQJJGPSQM-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)N1C=NC2=C(N=CN=C21)N |
SMILES canonique |
CC(=O)CC(C)(C)N1C=NC2=C(N=CN=C21)N |
Autres numéros CAS |
133086-82-5 |
Synonymes |
ganoderpurine N(9)-(alpha,alpha-dimethyl-gamma-oxobutyl)adenine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



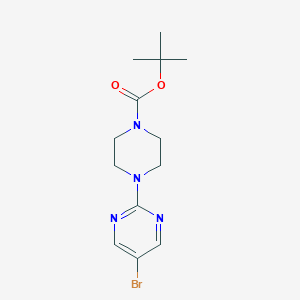
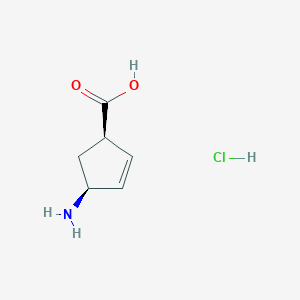
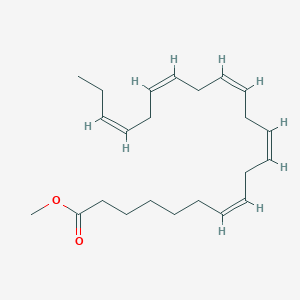
![Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B153337.png)
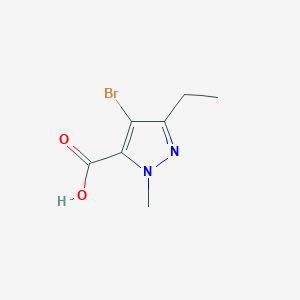
![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)
